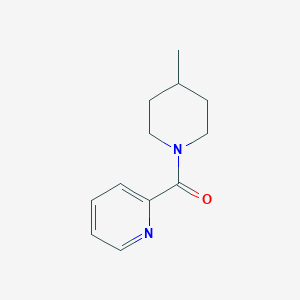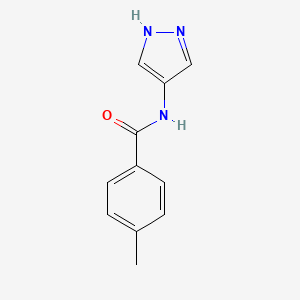![molecular formula C14H14N2O B7478141 N-[(4-pyridyl)phenylmethyl]acetamide](/img/structure/B7478141.png)
N-[(4-pyridyl)phenylmethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-pyridyl)phenylmethyl]acetamide, commonly known as NPPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a white crystalline solid that belongs to the class of amides and is widely used in various laboratory experiments. The unique chemical properties of NPPA have made it an essential compound in the field of chemical research, particularly in the development of drugs and pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of NPPA is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, particularly GABA and glutamate. These neurotransmitters are known to play a crucial role in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
NPPA has been found to exhibit several biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. Moreover, it has also been found to possess anticonvulsant and analgesic properties. NPPA has also been shown to modulate the activity of certain enzymes and receptors in the brain, which play a crucial role in the regulation of mood and pain perception.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using NPPA in laboratory experiments is its potent pharmacological properties. It has been found to exhibit a wide range of biological activities, which make it an essential compound in the development of new drugs and pharmaceuticals. Moreover, it is relatively easy to synthesize and purify, which makes it an ideal compound for laboratory experiments.
However, one of the significant limitations of using NPPA in laboratory experiments is its potential toxicity. It has been found to exhibit cytotoxicity in certain cell lines, which makes it unsuitable for certain experiments. Moreover, its potency also makes it challenging to determine the optimal dosage for different experiments.
Direcciones Futuras
There is still much that is not yet understood about the exact mechanism of action of NPPA. Further research is needed to elucidate its precise biochemical and physiological effects. Moreover, the potential toxicity of NPPA needs to be further explored to determine its safety for use in different laboratory experiments.
In conclusion, N-[(4-pyridyl)phenylmethyl]acetamide is a unique chemical compound that has gained significant attention in the field of scientific research. Its potent pharmacological properties make it an essential compound in the development of new drugs and pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of NPPA involves the reaction of 4-pyridinecarboxaldehyde and benzylamine with acetic anhydride. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The final product is obtained after purification through recrystallization.
Aplicaciones Científicas De Investigación
NPPA is widely used in scientific research, particularly in the development of new drugs and pharmaceuticals. It has been found to exhibit potent anticonvulsant, anxiolytic, and antidepressant properties. Moreover, it has also been found to possess potent analgesic properties, which make it an essential compound in the development of pain-relieving drugs.
Propiedades
IUPAC Name |
N-[phenyl(pyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11(17)16-14(12-5-3-2-4-6-12)13-7-9-15-10-8-13/h2-10,14H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXIOAJKTUUBBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-pyridyl)phenylmethyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(thiophene-2-carbonyl)amino]propanoic acid](/img/structure/B7478067.png)
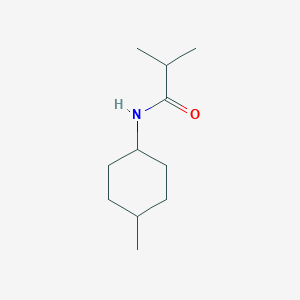
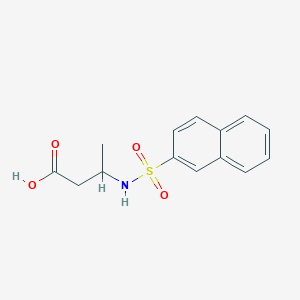



![Methyl 2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]acetate](/img/structure/B7478110.png)
![Ethyl 4-[4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]piperazin-1-yl]sulfonylbenzoate](/img/structure/B7478111.png)
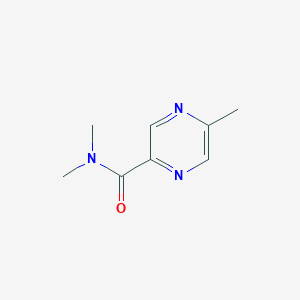
![1-[4-(Cyclohexanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7478124.png)
![4-fluoro-N-methyl-N-[4-[2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethoxy]phenyl]benzenesulfonamide](/img/structure/B7478136.png)
